1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile
Description
Properties
IUPAC Name |
1-methylbenzotriazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIYELGCEZSLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651563 | |
| Record name | 1-Methyl-1H-benzotriazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065100-55-1 | |
| Record name | 1-Methyl-1H-benzotriazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that triazole derivatives, such as this compound, often interact with various enzymes and receptors in the body.
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. This binding can inhibit the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
It is known that triazole derivatives can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature and is stored in a dry environment between 2-8°c. These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the wide range of biological activities associated with triazole derivatives, it is likely that the compound has diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment between 2-8°C. Other environmental factors, such as pH and the presence of other compounds, may also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to certain enzymes, potentially inhibiting their activity. For instance, triazole derivatives, including this compound, are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . This interaction can lead to the inhibition of these enzymes, affecting the metabolic pathways of various substrates.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, it can bind to the active site of cytochrome P450 enzymes, inhibiting their catalytic function . This binding interaction is facilitated by the triazole ring, which can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to extreme conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on biological systems. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated and other modified forms . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites. The metabolic pathways of this compound are complex and can vary depending on the biological system and experimental conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its biochemical effects. The localization of this compound can also influence its interactions with other biomolecules and its overall impact on cellular processes.
Biological Activity
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile (CAS No. 1065100-55-1) is a compound belonging to the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound based on recent research findings.
Chemical Structure
The chemical structure of this compound features a triazole ring fused with a benzene ring and a cyano group. This unique configuration contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including those similar to this compound, it was found that these compounds demonstrated potent antibacterial and antifungal activities. Notably, derivatives showed higher inhibition rates against fungal growth compared to established antibiotics like metronidazole .
| Compound | Antimicrobial Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Significant against S. aureus | 16 |
| Metronidazole | Control | <0.5 |
Anti-inflammatory Properties
The anti-inflammatory effects of triazole derivatives have been extensively studied. For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines in LPS-stimulated microglial cells. This suggests potential applications in treating neuroinflammatory diseases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of triazole-containing compounds. For example, some derivatives exhibited the ability to cross the blood-brain barrier and demonstrated neuroprotective effects against oxidative stress-induced damage in neuronal cells . The mechanism involves the inhibition of the NF-κB signaling pathway and reduction of reactive oxygen species (ROS) production.
Case Study 1: Antimicrobial Evaluation
A series of synthesized triazole derivatives were evaluated for their antimicrobial efficacy against various pathogens. Among these, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could be a candidate for further development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In vitro studies using BV2 microglial cells demonstrated that certain derivatives of this compound significantly reduced inflammatory markers induced by LPS stimulation. The results suggest that these compounds could be explored for therapeutic applications in neurodegenerative diseases characterized by chronic inflammation .
Scientific Research Applications
Antimicrobial Activity
Several studies have indicated that 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.
Case Study: Antimicrobial Efficacy
A study conducted by researchers demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study utilized a range of concentrations to determine the minimum inhibitory concentration (MIC) values, revealing effective antimicrobial activity at low doses.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 20 |
Anticancer Properties
Research has also highlighted the potential anticancer effects of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
Case Study: Cancer Cell Line Studies
In a notable study published in a peer-reviewed journal, this compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Fold Change) |
|---|---|---|
| 10 | 80 | 2.5 |
| 20 | 60 | 4.0 |
| 50 | 30 | 6.5 |
Corrosion Inhibition
The compound has been explored as a corrosion inhibitor for metals due to its ability to form protective films on metal surfaces.
Case Study: Corrosion Studies
A recent investigation into the use of this triazole derivative as a corrosion inhibitor for mild steel in acidic environments showed that it significantly reduced corrosion rates compared to untreated samples.
| Sample Condition | Corrosion Rate (mm/year) |
|---|---|
| Untreated | 0.25 |
| Treated with Compound | 0.05 |
Pesticide Development
There is emerging interest in utilizing this compound as a base for developing new pesticides due to its biological activity against pests.
Case Study: Pesticidal Activity
Field trials have indicated that formulations containing this compound show effective pest control with minimal toxicity to beneficial insects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile with analogous benzotriazole derivatives and related triazole-carbonitrile compounds:
Key Observations:
Substituent Effects on Reactivity: The nitrile group in this compound facilitates cross-coupling reactions, as demonstrated in its use for synthesizing compound 3aj via N─N coupling (41% yield). Methylation at the 1-position enhances solubility in organic solvents compared to unmethylated analogs (e.g., 2w).
Thermal Stability :
- The nitrile-substituted derivatives (2w , 1-methyl-5-CN ) exhibit lower melting points (~210°C) compared to the carboxylic acid analog (2v , >250°C), reflecting reduced intermolecular hydrogen bonding.
Benzotriazole derivatives with electron-withdrawing groups (e.g., nitro, cyano) are often explored for anticancer applications.
Preparation Methods
General Synthetic Approach for Benzotriazole Derivatives
Benzotriazole derivatives are commonly synthesized starting from ortho-phenylenediamine precursors through diazotization and cyclization reactions to form the benzotriazole ring system. Subsequent functionalization at specific positions (such as the 5-position) is achieved via substitution or coupling reactions.
A typical preparation sequence involves:
- Diazotization of 1,2-diaminobenzene derivatives in acidic media with sodium nitrite.
- Cyclization to form 1H-benzo[d]triazole.
- Introduction of substituents (e.g., methylation at N-1, nitrile group at C-5) through electrophilic substitution or nucleophilic substitution reactions.
This approach is supported by the preparation of 1H-benzo[d]triazole and its alcohol derivatives as intermediates in methylene dichloride or acetic acid solutions with controlled pH and temperature conditions.
Specific Preparation of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
The preparation of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile involves the following key steps:
Step 1: Synthesis of 1H-benzo[d]triazole Core
- Starting from 1,2-phenylenediamine, sodium nitrite is added in aqueous acidic solution (acetic acid) at 70-80 °C for 1 hour.
- The reaction mixture is neutralized to pH 4.4-4.6 using sodium hydroxide or hydrochloric acid.
- The precipitated 1H-benzo[d]triazole is filtered, washed, and recrystallized from methylene chloride to yield a white crystalline product.
Step 2: N-Methylation
- The 1H-benzo[d]triazole is methylated at the N-1 position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- This step introduces the methyl group selectively at the N-1 nitrogen, forming 1-Methyl-1H-benzo[d]triazole.
Step 3: Introduction of the Carbonitrile Group at the 5-Position
- The 5-position nitrile group can be introduced via substitution reactions on a suitable 5-substituted precursor.
- One reported method involves converting a 5-carboxylate or 5-formyl derivative of the benzotriazole to the corresponding nitrile via dehydration or substitution reactions.
- For example, methyl 1,2,3-benzotriazole-5-carboxylate can be reduced to the corresponding alcohol and then transformed to the nitrile group through dehydration or cyanation reactions.
Step 4: Purification
- The final compound is purified by column chromatography using solvent mixtures such as petroleum ether/ethyl acetate (1:1).
- Characterization is done by melting point determination, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.
Representative Experimental Data and Yields
Alternative Synthetic Routes and Catalytic Methods
- Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be used to prepare 1,5-disubstituted 1,2,3-triazoles with high regioselectivity. Although this method is more common for 1,5-disubstituted triazoles, it may be adapted for benzotriazole derivatives with appropriate azide and alkyne precursors.
- Catalyst-free methods involving base-promoted diazo transfer and C-C bond cleavage have been reported for related triazole derivatives, offering mild conditions and good substrate tolerance.
- Reduction of methyl 1,2,3-benzotriazole-5-carboxylate with lithium aluminium hydride in tetrahydrofuran yields the corresponding alcohol intermediate, which can be further functionalized to introduce the nitrile group.
Summary Table of Key Preparation Methods
Research Findings and Notes
- The synthesis of benzotriazole derivatives such as 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is well-established through diazotization and cyclization of ortho-phenylenediamines followed by functional group transformations.
- Yields for each step typically range from 70% to 85%, with purification by recrystallization or chromatography.
- Characterization by NMR and mass spectrometry confirms the structure, with methyl protons appearing as singlets around 3.7-3.9 ppm.
- Alternative catalytic methods such as RuAAC provide regioselective synthesis routes but may be more applicable for substituted triazoles rather than the parent benzotriazole system.
- The nitrile group introduction is often the most challenging step and may require multi-step transformations from carboxylate or aldehyde precursors.
This detailed overview of preparation methods for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile integrates diverse research findings and experimental data, providing a professional and authoritative resource for synthetic chemists working with benzotriazole derivatives.
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile, and how can purity be ensured?
Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-mediated click chemistry. For example, ruthenium complexes like {(Tp)(PPh₃)₂Ru(N₃)} catalyze the reaction between methyl propiolate and benzyl azide derivatives under reflux in toluene (24 hours), followed by silica gel chromatography for purification . Purity is ensured via recrystallization (e.g., dichloromethane/ether) and analytical techniques like TLC or GC .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and nitrile group (δ ~110–120 ppm in ¹³C) are critical identifiers .
- X-ray crystallography : Resolves bond angles (e.g., C–CH₂–N = 112.13°) and bond lengths (e.g., N–N = 1.309–1.356 Å) to confirm regioselectivity and stereochemistry .
Q. What solvent systems are suitable for recrystallization and reaction optimization?
Methodological Answer: Polar aprotic solvents (DMF, dioxane) or ethanol/water mixtures are effective for recrystallization . For reactions, toluene or dichloromethane is preferred for azide-alkyne cycloadditions due to their inertness and boiling points .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). For example, benzotriazole derivatives exhibit π→π* transitions, with solvatochromic shifts analyzed using the Kamlet–Taft equation to quantify solvent effects on absorption spectra .
Q. How can solvent polarity and proticity influence derivatization reactions (e.g., nitrile to amide conversion)?
Methodological Answer: Nitrile hydrolysis to amides requires aqueous ammonia in dioxane, with pH adjustment to 3 for precipitation . Protic solvents stabilize transition states in nucleophilic additions, while aprotic solvents enhance nitrile electrophilicity. Solvent choice directly impacts reaction rates and byproduct formation .
Q. How to resolve contradictions in reaction yields between catalytic systems (e.g., Ru vs. Cu catalysts)?
Methodological Answer:
Q. What advanced techniques study surface adsorption or environmental interactions of this compound?
Methodological Answer: Microspectroscopic imaging (e.g., AFM-IR) and XPS analyze adsorption on indoor surfaces. Controlled humidity chambers simulate environmental interfaces, while DFT models predict binding energies with oxidants like ozone .
Q. How to design regioselective substitutions on the benzotriazole core for pharmacological applications?
Methodological Answer:
- Microwave-assisted synthesis : Accelerates reactions (e.g., 30 minutes vs. 24 hours) and enhances regioselectivity via localized heating .
- Protecting group strategies : Use tert-butyl or benzyl groups to direct substitutions to the 5-position, followed by deprotection .
Data Contradiction Analysis
Q. Discrepancies in reported NMR chemical shifts: How to validate assignments?
Methodological Answer:
Q. Conflicting catalytic efficiency claims in literature: How to standardize testing protocols?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
